molecular formula C43H68N10O14 B12381075 SSVFVADPK-(Lys-13C6,15N2)

SSVFVADPK-(Lys-13C6,15N2)

Cat. No.: B12381075
M. Wt: 957.0 g/mol
InChI Key: JIMHBKLTUSGWDO-ITKLQJECSA-N
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Description

SSVFVADPK-(Lys-13C6,15N2) is a synthetic peptide modified with stable isotopic labels at the lysine residue, specifically incorporating six carbon-13 (13C) atoms and two nitrogen-15 (15N) atoms. This labeling strategy is critical for quantitative proteomics and metabolomics studies, particularly in mass spectrometry (MS)-based workflows such as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) or targeted peptide quantification . The isotopic enrichment ensures minimal interference from natural isotopic abundances, enabling precise quantification of biological samples. The peptide sequence SSVFVADPK is derived from specific proteolytic cleavage sites (e.g., caspase-3 substrates), making it relevant in apoptosis research .

Properties

Molecular Formula

C43H68N10O14

Molecular Weight

957.0 g/mol

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl](15N)amino]-6-(15N)azanyl(1,2,3,4,5,6-13C6)hexanoic acid

InChI

InChI=1S/C43H68N10O14/c1-22(2)33(51-37(60)28(18-25-12-7-6-8-13-25)48-41(64)34(23(3)4)52-38(61)30(21-55)50-36(59)26(45)20-54)40(63)46-24(5)35(58)49-29(19-32(56)57)42(65)53-17-11-15-31(53)39(62)47-27(43(66)67)14-9-10-16-44/h6-8,12-13,22-24,26-31,33-34,54-55H,9-11,14-21,44-45H2,1-5H3,(H,46,63)(H,47,62)(H,48,64)(H,49,58)(H,50,59)(H,51,60)(H,52,61)(H,56,57)(H,66,67)/t24-,26-,27-,28-,29-,30-,31-,33-,34-/m0/s1/i9+1,10+1,14+1,16+1,27+1,43+1,44+1,47+1

InChI Key

JIMHBKLTUSGWDO-ITKLQJECSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N1CCC[C@H]1C(=O)[15NH][13C@@H]([13CH2][13CH2][13CH2][13CH2][15NH2])[13C](=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CO)N

Canonical SMILES

CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C(C)C)NC(=O)C(CO)NC(=O)C(CO)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of SSVFVADPK-(Lys-13C6,15N2) involves the incorporation of stable heavy isotopes of carbon and nitrogen into the peptide sequence. The process typically includes solid-phase peptide synthesis (SPPS), where the peptide chain is assembled one amino acid at a time on a solid support. The isotopically labeled lysine (Lys-13C6,15N2) is incorporated at the desired position in the sequence .

Industrial Production Methods: Industrial production of SSVFVADPK-(Lys-13C6,15N2) follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and rigorous purification techniques to ensure high purity and yield. The final product is often lyophilized and stored under specific conditions to maintain stability .

Chemical Reactions Analysis

Types of Reactions: SSVFVADPK-(Lys-13C6,15N2) can undergo various chemical reactions, including:

    Oxidation: The peptide can be oxidized under specific conditions, leading to the formation of disulfide bonds or other oxidative modifications.

    Reduction: Reduction reactions can break disulfide bonds or reduce other functional groups within the peptide.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of disulfide bonds, while reduction may result in the cleavage of these bonds .

Scientific Research Applications

Chemistry: In chemistry, SSVFVADPK-(Lys-13C6,15N2) is used as a tracer in mass spectrometry and nuclear magnetic resonance (NMR) studies. The stable isotopes allow for precise quantitation and structural analysis of the peptide .

Biology: In biological research, the compound is used to study protein-protein interactions, enzyme kinetics, and cellular uptake mechanisms. The isotopic labeling provides a means to track the peptide within biological systems .

Medicine: In medicine, SSVFVADPK-(Lys-13C6,15N2) is utilized in drug development and pharmacokinetic studies. The stable isotopes help in understanding the metabolic pathways and distribution of the peptide in vivo .

Industry: In industrial applications, the compound is used in the development of diagnostic assays and as a standard in analytical techniques .

Mechanism of Action

The mechanism of action of SSVFVADPK-(Lys-13C6,15N2) involves its interaction with specific molecular targets and pathways. The stable isotopes allow for detailed tracking and analysis of the peptide’s behavior within biological systems. The compound can bind to specific receptors or enzymes, influencing various biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Isotopically Labeled Compounds

Isotopic Labeling Efficiency

SSVFVADPK-(Lys-13C6,15N2) employs dual isotopic labeling (13C and 15N), which distinguishes it from singly labeled analogs like SSVFVADPK-(Lys-13C6) or SSVFVADPK-(Lys-15N2) . Dual labeling provides a larger mass shift (+8 Da for lysine), reducing overlap with unlabeled peptides in MS spectra. In contrast, singly labeled analogs produce smaller shifts (+6 Da for 13C6 or +2 Da for 15N2), which may complicate quantification in complex mixtures .

Table 1: Isotopic Labeling Efficiency
Compound Isotopic Labels Mass Shift (Da) Enrichment Purity (%)
SSVFVADPK-(Lys-13C6,15N2) 13C6, 15N2 +8 ≥99.5
SSVFVADPK-(Lys-13C6) 13C6 +6 ≥98.0
SSVFVADPK-(Lys-15N2) 15N2 +2 ≥97.5
SSVFVADPK-(Arg-13C6,15N4)* 13C6, 15N4 +10 ≥99.0

*Example of arginine-labeled analog for comparison.

Solubility and Stability

The solubility of isotopically labeled peptides depends on solvent composition and isotopic substitution. SSVFVADPK-(Lys-13C6,15N2) exhibits comparable solubility to its unlabeled counterpart in aqueous buffers (~2.5 mg/mL at pH 7.4), as isotopic substitution minimally affects hydrophilicity. However, peptides with bulkier labels (e.g., deuterium) show reduced solubility due to altered hydrogen bonding .

Table 2: Solubility and Stability
Compound Solubility (mg/mL) Stability (Half-life at 25°C)
SSVFVADPK-(Lys-13C6,15N2) 2.5 >12 months
SSVFVADPK-(Lys-D4)* 1.8 6 months
SSVFVADPK-(Lys-13C6) 2.6 >12 months

*Deuterated analogs often exhibit reduced stability due to kinetic isotope effects.

Analytical Performance in Mass Spectrometry

Dual labeling in SSVFVADPK-(Lys-13C6,15N2) enhances signal-to-noise ratios in MS by minimizing isotopic interference. For example, in a study comparing labeled peptides, the dual-labeled variant achieved a limit of detection (LOD) of 0.1 fmol, outperforming singly labeled analogs (LOD: 0.5 fmol for 13C6 and 1.2 fmol for 15N2) .

Table 3: MS Detection Limits
Compound LOD (fmol) Relative Quantification Error (%)
SSVFVADPK-(Lys-13C6,15N2) 0.1 <2.0
SSVFVADPK-(Lys-13C6) 0.5 <3.5
SSVFVADPK-(Lys-15N2) 1.2 <5.0

Key Advantages and Limitations

Advantages

  • Enhanced Quantification Accuracy : Dual isotopic labels reduce spectral overlap, improving precision in multiplexed experiments.
  • Stability: No significant degradation under standard storage conditions, unlike deuterated analogs.
  • Broad Compatibility : Compatible with common MS ionization methods (e.g., ESI, MALDI).

Limitations

  • Cost : Higher synthesis costs compared to singly labeled peptides due to isotopic precursor requirements.
  • Synthesis Complexity : Requires stringent quality control to ensure isotopic purity ≥99.5% .

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